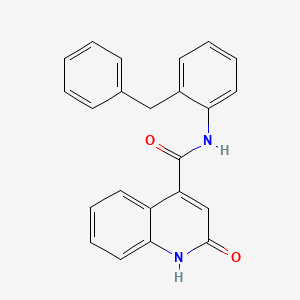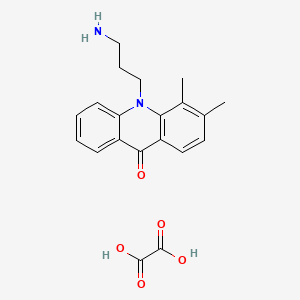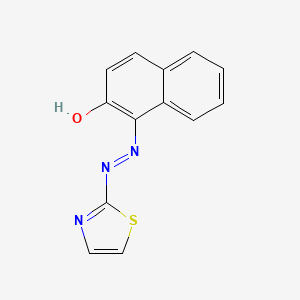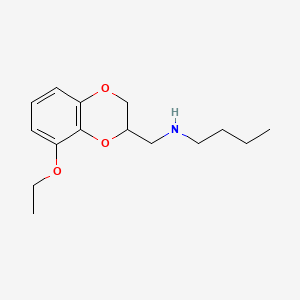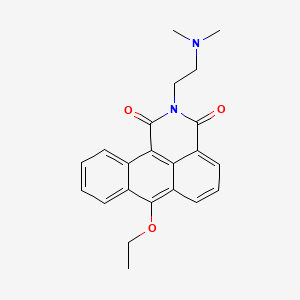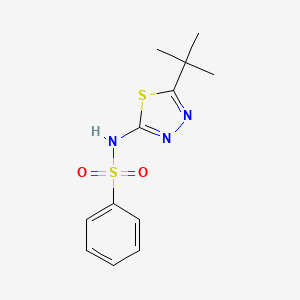
Glybuzole
Übersicht
Beschreibung
Glybuzole is a sulfonamide derivative with antihyperglycemic activity . It is able to lower blood glucose levels by increasing the release of insulin from pancreatic beta cells .
Synthesis Analysis
Systematic polymorphic screening tests were performed using 11 kinds of solvents and 6 kinds of preparation methods . The three specific modifications of glybuzole (forms I and II and amorphous form) were identified by X-ray diffractometry and differential thermal analysis (DTA) .Molecular Structure Analysis
The molecular formula of Glybuzole is C12H15N3O2S2 . It consists of a benzene ring connected to sulfonamide. The nitrogen-atom of the sulfonamide is bound to a thiadiazole .Chemical Reactions Analysis
The physicochemical properties of forms I and II and amorphous forms were measured using X-ray diffractometry, differential scanning calorimetry (DSC), thermogravimetry (TG), scanning electron microscopy (SEM), solubility tests, and others .Physical And Chemical Properties Analysis
The molecular weight of Glybuzole is 297.4 g/mol . Systematic polymorphic screening tests were performed using 11 kinds of solvents and 6 kinds of preparation methods . The solubilities of all modifications in JP XII, first and second fluid (pH 1.2 and 6.8, respectively) were evaluated at 37 degrees C .Wissenschaftliche Forschungsanwendungen
Treatment of Diabetes Mellitus Type 2
Glybuzole is primarily used as a hypoglycemic medicine to treat diabetes mellitus type 2 . It is an oral antidiabetic drug (OAD) that helps lower blood glucose levels by stimulating insulin production .
Comparative Analysis with Similar Drugs
Glybuzole is often compared with similar medicines such as glimepiride, glipizide, glibenclamide, gliclazide, and gliquidone . These comparisons can help researchers understand the relative effectiveness and side effects of these drugs.
Drug Development
Glybuzole is also used in drug development processes. For example, it has been used in the characterization of excipients to improve the pharmaceutical properties of other drugs .
Wirkmechanismus
Target of Action
Glybuzole is a sulfonylurea derivative that primarily targets the β-pancreatic cells . These cells play a crucial role in the regulation of blood glucose levels by producing insulin .
Mode of Action
Glybuzole interacts with its targets by binding to sulfonylurea-specific receptors on β-pancreatic cells . This binding blocks the ATP-dependent channels for potassium ions, leading to the cessation of potassium ion flow into the β-pancreatic cell . As a result, the cell membrane becomes depolarized, causing calcium ions to flow into the cell . This influx of calcium ions triggers the contraction of actomyosin filaments, which are responsible for the exocytosis of insulin . The increased secretion of insulin subsequently leads to a decrease in blood glucose levels .
Biochemical Pathways
The primary biochemical pathway affected by Glybuzole involves the regulation of blood glucose levels. By stimulating the production and release of insulin from β-pancreatic cells, Glybuzole influences the insulin signaling pathway . This pathway plays a key role in glucose homeostasis, and its modulation by Glybuzole helps in the management of blood glucose levels, particularly in individuals with type 2 diabetes .
Pharmacokinetics
As an oral antidiabetic drug, it is likely to be readily absorbed from the gastrointestinal tract . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation for a comprehensive understanding.
Result of Action
The primary molecular and cellular effect of Glybuzole’s action is the reduction of blood glucose levels . By stimulating the production and release of insulin from β-pancreatic cells, Glybuzole helps lower blood glucose levels, making it an effective treatment for type 2 diabetes .
Action Environment
The action, efficacy, and stability of Glybuzole can be influenced by various environmental factors. For instance, the patient’s eating habits can impact the effectiveness of Glybuzole, as hypoglycemia can be induced by excesses in insulin production due to high doses or certain eating habits .
Safety and Hazards
The main side effects of glybuzole and other sulfonylureas are induction of hypoglycaemia, weight gain, abdominal upset, headache, and hypersensitivity reactions . Hypoglycaemia is mainly caused by excesses in insulin production due to doses that are too high, or due to the eating habits of the patient .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c1-12(2,3)10-13-14-11(18-10)15-19(16,17)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWQEPCLNXHPDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023103 | |
| Record name | Glybuzole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glybuzole | |
CAS RN |
1492-02-0 | |
| Record name | Glybuzole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1492-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glybuzole [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001492020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glybuzole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glybuzole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYBUZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DJ2B68M2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the different physical forms of Glybuzole and their properties?
A1: Glybuzole exists in several polymorphic forms, with Form I, Form II, and an amorphous form being identified. [] These forms exhibit different physicochemical properties. For instance, Forms I and II demonstrate stability at 0% and 75% relative humidity, respectively, under specific conditions (40°C for 2 months). [] In contrast, the amorphous form is less stable under the same conditions. [] Interestingly, all three forms display similar solubility in various media, including JP XII, and fluids with pH 1.2 and 6.8. []
Q2: How does the crystallization rate of amorphous Glybuzole vary with humidity?
A2: The crystallization rate of amorphous Glybuzole is significantly influenced by humidity. Research using X-ray diffraction analysis and the Jander equation revealed that the crystallization rate at 0% relative humidity is considerably slower (364 times) compared to the rate at 75% relative humidity at 40°C. [] This highlights the importance of controlling humidity during storage and handling of the amorphous form.
Q3: Has there been any research on improving the dissolution of Glybuzole?
A3: While the provided abstracts do not offer specific details on the methods employed, one study mentions successful enhancement of Glybuzole's dissolution properties. [] This improvement was achieved through co-grinding and co-melting techniques using surfactants. [] Further research in this area could lead to formulations with improved bioavailability.
Q4: Are there any documented safety concerns associated with Glybuzole use?
A5: Although limited information is available in the provided abstracts, one study raises concerns about potential liver issues associated with Glybuzole use, particularly when self-administered by dentists in combination with clindamycin for treating diabetes. [] This highlights the need for caution and further investigation into the potential long-term effects of Glybuzole on liver function.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[3-bromo-4-(dimethylamino)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B1671598.png)


